

Application Notes and Protocols for Generation of a Peg3 Knockout Mouse Model

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I. Introduction

Paternally expressed gene 3 (Peg3) is a fascinating imprinted gene, meaning its expression is determined by its parental origin, with only the paternal allele being active.[1] This gene encodes a large zinc-finger protein that functions as a DNA-binding protein and a transcriptional repressor.[2] Peg3 plays a crucial role in various biological processes, including the regulation of fetal growth rates and maternal nurturing behaviors.[2] Studies have implicated Peg3 in critical signaling pathways such as the TNF-NFkB, p53, and Wnt pathways, highlighting its importance in cell proliferation, differentiation, and apoptosis.[3][4]

The generation of Peg3 knockout (KO) mouse models has been instrumental in elucidating its diverse functions. These models have demonstrated that the absence of functional Peg3 leads to a range of phenotypes, including postnatal growth deficits, sexually dimorphic effects on metabolism and behavior, and impaired maternal care.[5][6] For instance, Peg3-deficient fetuses are often born at a lower birth weight and this deficit can persist into adulthood.[6] Furthermore, male knockout mice may accumulate more body fat, while females can exhibit deficits in pup retrieval and nest building.[6]

This document provides a comprehensive guide for the generation and characterization of a Peg3 knockout mouse model using the CRISPR/Cas9 system. It includes detailed experimental protocols, data presentation of expected phenotypes, and visualizations of the relevant signaling pathways and experimental workflows.



II. Quantitative Data Summary

The following tables summarize quantitative data from studies on Peg3 knockout mice, providing expected phenotypic outcomes.

Table 1: Reproductive and Growth Phenotypes in Peg3 Knockout Mice

Phenotype	Genotype/Conditio	Observation	Reference
Litter Size	Female heterozygotes for a Peg3 mutant allele	Reduced litter sizes compared to wild-type littermates.	[7]
Breeding between U1 promoter deletion heterozygotes and Peg3-DMR deletion heterozygotes	Average litter size of 8.72 pups.	[8]	
Fetal/Placental Weight	Peg3 KO at E14.5	No significant difference in fetal weights.	[3]
Peg3 KO at E14.5	Placental weights are 18-20% lighter than wild-type.	[3]	
Postnatal Growth	Paternally inherited Peg3 mutant allele	Postnatal deficits in GH/IGF dependent growth before weaning.	[5]
Adult Peg3-deficient mice	Retain a weight deficit into adulthood.	[6]	

Table 2: Placental Cellularity in Peg3 Knockout Mice at E14.5



Cell Type	Genotype/Conditio	Observation	Reference
Spongiotrophoblast Cells	Male Peg3 KO	50% fewer cells compared to wild-type males.	[3]
Female Peg3 KO	37% fewer cells compared to wild-type females.	[3]	
Glycogen Cells	Male Peg3 KO	40% fewer cells compared to wild-type males.	[3]
Female Peg3 KO	30% fewer cells compared to wild-type females.	[3]	
Junctional Zone Area	Male Peg3 KO	34% smaller than wild-type male placenta.	[3]
Female Peg3 KO	19% smaller than wild-type female placenta.	[3]	

III. Experimental Protocols

A. Generation of Peg3 Knockout Mice using CRISPR/Cas9

This protocol outlines the generation of Peg3 knockout mice by introducing a frameshift mutation in a constitutive exon using CRISPR/Cas9 technology.

- 1. Guide RNA (gRNA) Design and Synthesis:
- Target Selection: Identify a suitable target sequence in an early constitutive exon of the mouse Peg3 gene. Targeting an early exon is more likely to result in a loss-of-function



mutation.

- gRNA Design: Utilize online CRISPR design tools to identify potential 20-nucleotide gRNA sequences that precede a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9). The design tools will also help in minimizing off-target effects.
- Synthesis: Synthesize the designed gRNA(s) using commercially available kits or services. It
 is recommended to test multiple gRNAs for cleavage efficiency.
- 2. In Vitro Validation of gRNA Efficiency:
- Cell Culture and Transfection: Transfect a mouse cell line (e.g., Neuro-2a) with plasmids encoding Cas9 and the designed gRNA.
- Genomic DNA Extraction: After 48-72 hours, extract genomic DNA from the transfected cells.
- T7 Endonuclease I (T7E1) Assay:
 - Amplify the target region of the Peg3 gene by PCR using the extracted genomic DNA.
 - Denature and re-anneal the PCR products to form heteroduplexes between wild-type and mutated DNA strands.
 - Treat the re-annealed DNA with T7 Endonuclease I, which cleaves at mismatched DNA.
 - Analyze the digested products by agarose gel electrophoresis. The presence of cleaved fragments indicates successful gene editing.
- 3. Microinjection into Mouse Zygotes:
- Preparation of Injection Mix: Prepare a microinjection mix containing Cas9 mRNA and the validated gRNA(s).
- Zygote Collection: Collect zygotes from superovulated female mice (e.g., C57BL/6 strain).
- Microinjection: Microinject the Cas9 mRNA and gRNA mix into the cytoplasm or pronucleus of the collected zygotes.



- Embryo Transfer: Transfer the microinjected zygotes into the oviducts of pseudopregnant surrogate mothers.
- 4. Identification of Founder Mice:
- Genotyping: Once the pups are born, perform genotyping to identify founder mice carrying the desired mutation.
 - Extract genomic DNA from tail biopsies.
 - PCR amplify the target region of the Peg3 gene.
 - Sequence the PCR products to identify insertions or deletions (indels) that result in a frameshift mutation.
- 5. Germline Transmission:
- Breed the identified founder mice with wild-type mice to establish germline transmission of the Peg3 knockout allele.

B. Genotyping Protocol for Peg3 Knockout Mice

This PCR-based protocol is for genotyping offspring to identify wild-type, heterozygous, and homozygous knockout mice. Primer design will be dependent on the specific mutation created. For a deletion mutant, primers flanking the deletion can be used. For indel mutations, PCR followed by sequencing or a restriction digest of a site that is created or destroyed by the mutation can be used.

Example Genotyping Strategy for a Deletion Mutant:

- Primer Design: Design a three-primer PCR strategy.
 - A forward primer upstream of the deleted region.
 - A reverse primer within the deleted region.
 - A second reverse primer downstream of the deleted region.



- PCR Reaction:
 - Set up a PCR reaction with genomic DNA from a tail biopsy and all three primers.
- Expected Results on Agarose Gel:
 - Wild-type (+/+): A single band corresponding to the product of the forward and internal reverse primers.
 - Heterozygous (+/-): Two bands, one from the wild-type allele and a larger band from the knockout allele (forward and downstream reverse primers).
 - Homozygous (-/-): A single band corresponding to the product of the forward and downstream reverse primers.

Example Primer Set for an existing KO allele (KO2 allele):

- Primer A: 5'- TGACAAGTGGGCTTGCTGCAG-3'
- Primer B: 5'-GGATGTAAGATGGAGGCACTGT-3'
- Primer D: 5'-AGGGGAGAACAGACTACAGA-3'[9]

C. Phenotypic Analysis

A thorough phenotypic analysis should be conducted to characterize the effects of Peg3 knockout.

- Growth and Development: Monitor body weight from birth to adulthood.
- Reproduction: Assess fertility of both male and female knockout mice by setting up breeding pairs and recording litter sizes.
- Maternal Behavior: Observe female knockout mice for nest building, pup retrieval, and nursing behaviors.
- Metabolic Studies: Measure body composition (fat and lean mass), glucose tolerance, and insulin sensitivity.



 Behavioral Testing: Conduct a battery of behavioral tests to assess social interaction, anxiety, and cognitive function.

IV. Signaling Pathways and Experimental Workflow Diagrams

A. Experimental Workflow for Peg3 Knockout Mouse Generation

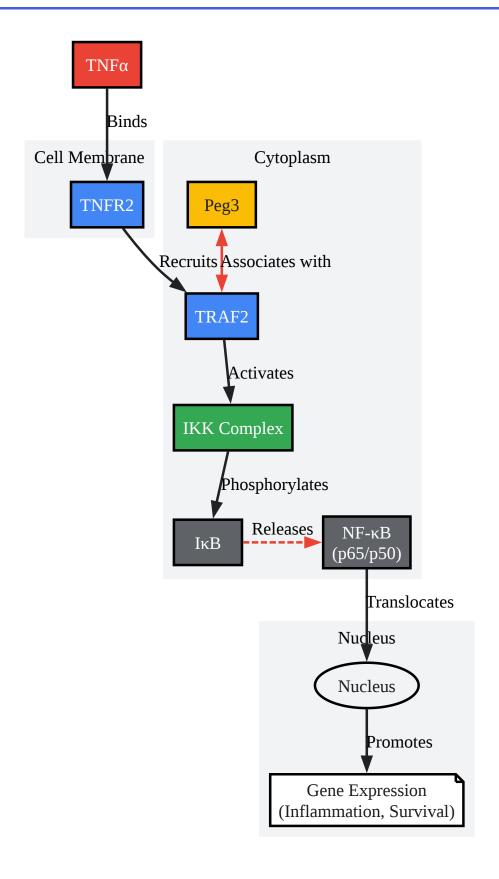


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Caption: Workflow for generating a Peg3 knockout mouse model using CRISPR/Cas9.

B. Peg3 in the TNF-NFκB Signaling Pathway



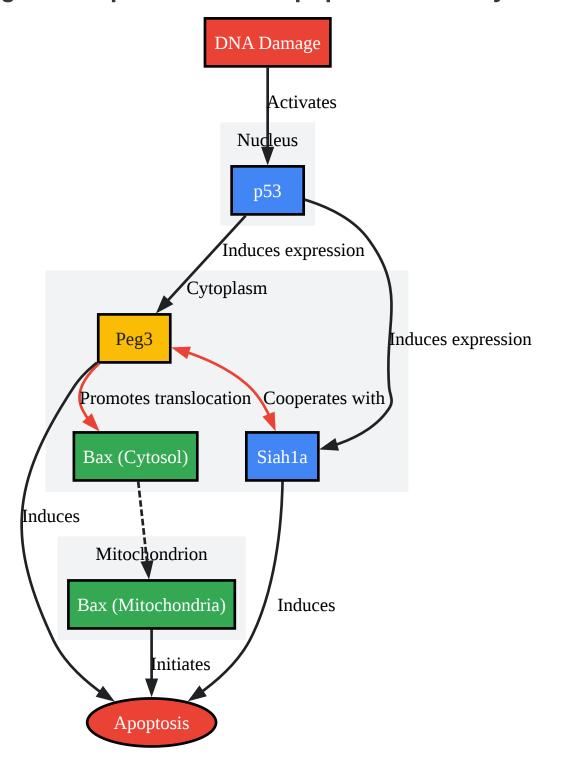


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Caption: Peg3's role in the TNF-NFkB signaling pathway.



C. Peg3 in the p53-Mediated Apoptosis Pathway

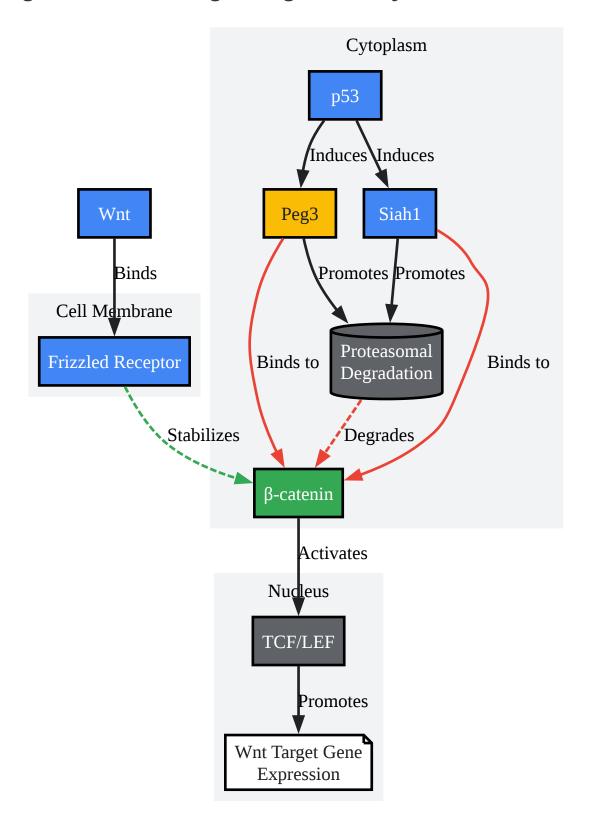


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Caption: Peg3's involvement in p53-mediated apoptosis.



D. Peg3 in the Wnt Signaling Pathway



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Caption: Peg3's inhibitory role in the Wnt signaling pathway.

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References

- 1. Frontiers | Deficiency of the paternally-expressed imprinted Peg3 gene in mice has sexually dimorphic consequences for offspring communication and social behaviour [frontiersin.org]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Frontiers | Peg3 Deficiency Results in Sexually Dimorphic Losses and Gains in the Normal Repertoire of Placental Hormones [frontiersin.org]
- 4. gRNA design tool [out-dev-sap.genscript.com]
- 5. researchgate.net [researchgate.net]
- 6. A Mouse Geneticist's Practical Guide to CRISPR Applications PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. youtube.com [youtube.com]
- 9. Hypothalamic expression of Peg3 gene is associated with maternal care differences between SM/J and LG/J mouse strains PMC [pmc.ncbi.nlm.nih.gov]
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